L-Histidine, L-histidyl-L-valylglycyl- is a compound that belongs to the class of peptides, specifically a tripeptide formed from the amino acids L-histidine, L-valine, and glycine. This compound is notable for its involvement in various biochemical processes and has implications in both nutrition and pharmacology.
L-Histidine is an essential amino acid that must be obtained through dietary sources, particularly for infants, although adults can synthesize it under certain conditions. It is found in high-protein foods such as meat, fish, dairy products, and certain seeds. The compound L-histidyl-L-valylglycyl- can be synthesized through peptide coupling techniques in laboratory settings.
L-Histidine is classified as a polar, charged amino acid due to its imidazole side chain, which can gain or lose protons depending on the pH of the environment. The compound L-histidyl-L-valylglycyl- falls under the category of peptides and is characterized by its specific sequence of amino acids.
The synthesis of L-histidyl-L-valylglycyl- can be achieved through several methods:
The choice of synthesis method depends on factors such as the desired yield, purity, and scale of production. For example, SPPS is favored for its efficiency in producing small to medium-sized peptides with high purity.
The molecular formula of L-histidyl-L-valylglycyl- is . The structure consists of three amino acids linked by peptide bonds:
The structural representation can be described using various notations:
InChI=1S/C19H28N8O5/c1-11(2)9-15(22)21-17(23)19(25)24-16(12(3)4)18(20)14(6)10(5)7/h9-10H,1-8H2,(H2,20,21)(H3,22,23)(H3,24,25)
CC(C(=O)N[C@@H](C(=O)O)N[C@H](C(=O)N[C@H](C(=O)O)N(C)C)C(C(C(C(C(C(C(C(C(C(N))C(N))C(N))C(N))C(N))C(N))C(N))C(N))
L-histidyl-L-valylglycyl- can participate in various biochemical reactions:
These reactions are crucial for understanding how peptides like L-histidyl-L-valylglycyl- function within biological systems and how they can be manipulated in laboratory settings.
L-Histidine plays a critical role in various physiological processes:
Research indicates that histidine's pKa value (approximately 6.0–7.0) allows it to function effectively within biological systems where pH varies.
Relevant data from studies highlight its role in maintaining protein structure and function due to its unique properties.
L-Histidine and its derivatives have multiple applications:
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